Home > Products > Screening Compounds P61473 > Meclofenoxate hydrochloride
Meclofenoxate hydrochloride - 3685-84-5

Meclofenoxate hydrochloride

Catalog Number: EVT-274533
CAS Number: 3685-84-5
Molecular Formula: C12H17Cl2NO3
Molecular Weight: 294.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Meclofenoxate hydrochloride is a compound with a structure similar to gamma-aminobutyric acid (GABA) that exhibits central nervous system stimulant activity. [] It is classified as a nootropic drug, meaning it is purported to enhance cognitive function. [] While its clinical use is limited, Meclofenoxate hydrochloride serves as a valuable tool in scientific research, particularly in the fields of neuroscience, biochemistry, and pharmacology.

p-Chlorophenoxyacetic Acid (pCPA)

Compound Description: p-Chlorophenoxyacetic Acid is a major metabolite of Meclofenoxate Hydrochloride, formed through hydrolysis [, , ]. It exhibits potential for use as a biomarker in pharmacokinetic studies of Meclofenoxate Hydrochloride.

Relevance: p-Chlorophenoxyacetic Acid represents a key degradation product of Meclofenoxate Hydrochloride, arising from the cleavage of the ester bond within the parent molecule []. This structural similarity allows for the development of stability-indicating analytical methods that simultaneously quantify both compounds [].

Dimethylaminoethanol Hydrochloride (DMAE-HCl)

Compound Description: Dimethylaminoethanol Hydrochloride is a choline precursor and another major metabolite resulting from Meclofenoxate Hydrochloride hydrolysis []. It exhibits potential cognitive-enhancing properties.

Relevance: Similar to p-Chlorophenoxyacetic Acid, Dimethylaminoethanol Hydrochloride is a direct product of Meclofenoxate Hydrochloride hydrolysis, arising from the cleavage of the ester bond []. Understanding the formation and potential biological activities of both metabolites is crucial for comprehensive pharmacological profiling of Meclofenoxate Hydrochloride.

Clofibrate

Compound Description: Clofibrate, a hypolipidemic drug, shares structural similarities with Meclofenoxate Hydrochloride [, ]. It is known to displace thyroxine (T4) from plasma proteins, influencing thyroid hormone levels [].

Relevance: Both Clofibrate and Meclofenoxate Hydrochloride possess a chlorophenoxy group within their structures, suggesting a potential for overlapping pharmacological activities []. Comparative studies highlight the capacity of both compounds to suppress thyroid-stimulating hormone (TSH) secretion, particularly in individuals with hypothyroidism [, ]. This observation suggests a potential interplay with thyroid hormone regulation for both drugs.

Meclofenoxate

Erythrosin B

Compound Description: Erythrosin B, a xanthene dye, forms an ion-association complex with Meclofenoxate Hydrochloride, enabling its spectrophotometric determination [].

Relevance: Erythrosin B plays a crucial role in developing a sensitive analytical method for quantifying Meclofenoxate Hydrochloride in pharmaceutical formulations []. This highlights the importance of utilizing specific chemical interactions for accurate drug analysis.

Eosin Y

Compound Description: Eosin Y, another xanthene dye similar to Erythrosin B, also interacts with Meclofenoxate Hydrochloride to facilitate spectrophotometric determination [].

Relevance: Eosin Y presents an alternative reagent for spectrophotometric analysis of Meclofenoxate Hydrochloride, highlighting the versatility in method development for this drug []. This emphasizes the importance of exploring diverse analytical approaches for accurate drug quantification.

Classification

Meclofenoxate hydrochloride falls under the category of nootropics, substances that are purported to enhance cognitive function. It is also classified as a cholinergic agent, which means it influences the neurotransmitter acetylcholine, playing a significant role in memory and learning processes.

Synthesis Analysis

The synthesis of meclofenoxate hydrochloride involves several steps, primarily focusing on the condensation of p-chlorophenoxyacetic acid with dimethylaminoethanol. The following outlines the key steps involved in its preparation:

  1. Acyl Chlorination:
    • Reactants: p-Chlorophenoxyacetic acid and thionyl chloride.
    • Conditions: The reaction is typically conducted at approximately 40 °C for about 2 hours. The molar ratio of p-chlorophenoxyacetic acid to thionyl chloride is maintained at 1:1.5.
    • Product: This step yields p-chlorophenoxyacetyl chloride.
  2. Condensation Reaction:
    • Reactants: The p-chlorophenoxyacetyl chloride obtained from the previous step is reacted with dimethylaminoethanol.
    • Conditions: The reaction occurs at reflux temperature (around 40 °C) for about 1 hour, with a molar ratio of 1:1.1 for the reactants.
    • Product: This results in the formation of meclofenoxate free base.
  3. Formation of Hydrochloride:
    • Process: The free base is treated with hydrogen chloride gas to form meclofenoxate hydrochloride.
    • Conditions: The gas flow rate is maintained at approximately 15 m/s, and the mixture is stirred for crystallization at temperatures between 10 °C and 30 °C.

This method has been noted for its efficiency, yielding high purity products without the need for extensive purification processes like decolorization or recrystallization, thus making it an environmentally friendly approach to synthesis .

Molecular Structure Analysis

Meclofenoxate hydrochloride has a complex molecular structure characterized by its functional groups that contribute to its pharmacological activity.

  • Molecular Formula: C11_{11}H14_{14}ClN1_{1}O3_{3}
  • Molecular Weight: Approximately 241.69 g/mol
  • Structure Details:
    • The compound features a p-chlorophenoxy group attached to a dimethylaminoethanol moiety.
    • Its structure can be represented as follows:
Structure p Chlorophenoxy  Dimethylaminoethanol \text{Structure}\quad \text{ p Chlorophenoxy }-\text{ Dimethylaminoethanol }

The presence of chlorine enhances the lipophilicity of the molecule, which may affect its ability to cross the blood-brain barrier and influence its pharmacological effects.

Chemical Reactions Analysis

Meclofenoxate hydrochloride participates in various chemical reactions that are essential for its activity and application:

  1. Hydrolysis Reaction:
    • In an aqueous environment, meclofenoxate hydrochloride can undergo hydrolysis, breaking down into its constituent parts, which may affect its bioavailability.
  2. Complex Formation:
    • In acidic media (pH 1), it can form complexes with reagents such as 12-Tungstophosphoric acid, which can be utilized in analytical chemistry for quantifying meclofenoxate content .
  3. Analytical Reactions:
    • Techniques such as Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to analyze and quantify meclofenoxate in formulations .
Mechanism of Action

Meclofenoxate hydrochloride functions primarily as a cholinergic agent by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. This inhibition leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission associated with memory and learning processes.

  • Pharmacodynamics:
    • Increased acetylcholine availability results in improved cognitive functions, making it beneficial for conditions like Alzheimer's disease and other forms of dementia.
  • Clinical Observations:
    • Studies have indicated that meclofenoxate may also promote neuronal health and plasticity, further supporting cognitive enhancement .
Physical and Chemical Properties Analysis

Meclofenoxate hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Around 111.4 °C .
  • Solubility: Soluble in water and organic solvents like dichloromethane and ethyl acetate.
  • Stability: Stable under normal storage conditions but sensitive to moisture.

These properties are critical for its formulation into pharmaceutical products, influencing factors such as bioavailability and stability during storage.

Applications

Meclofenoxate hydrochloride has several significant applications:

  1. Pharmaceutical Uses:
    • Primarily used as a nootropic agent to enhance cognitive function in patients with memory impairments or neurodegenerative diseases.
  2. Research Applications:
    • Investigated in studies related to cognitive enhancement and neuroprotection due to its effects on cholinergic activity.
  3. Analytical Chemistry:
    • Utilized in various analytical methods for quantifying meclofenoxate content in pharmaceutical preparations .
Synthesis and Pharmacological Development of Meclofenoxate Hydrochloride

Historical Evolution of Synthetic Nootropic Agents

The development of synthetic nootropic agents represents a significant advancement in neuropharmacology, with meclofenoxate hydrochloride (centrophenoxine) emerging as a pioneering compound in this category. First synthesized in France in the late 1950s through esterification of dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid (pCPA), meclofenoxate was initially investigated for its plant growth-regulating properties before its neuroactive potential was recognized [1] [5]. This compound bridged the gap between early cholinergic agents and modern cognitive enhancers, establishing the pharmacological rationale for ester-based nootropic prodrugs designed to cross the blood-brain barrier efficiently [1].

The conceptual foundation of meclofenoxate emerged from research into acetylcholine precursors and metabolic enhancers. Early preclinical studies in the 1960s demonstrated its ability to reduce age-related pigment accumulation (lipofuscin) in neuronal cells of guinea pigs and monkeys, suggesting potential anti-aging neurological effects [1]. By the 1970s, clinical research had progressed to human trials, with an 8-week double-blind, randomized, placebo-controlled (DBRPC) trial demonstrating significantly improved psychomotor and behavioral performance in approximately 50% of patients with moderate dementia compared to 27% on placebo [1]. This established meclofenoxate as one of the first synthetic nootropics with clinically validated effects, preceding and informing the development of later compounds like piracetam [1].

Table 1: Historical Milestones in Meclofenoxate Development

Time PeriodDevelopment PhaseKey Advancements
1958-1960Initial SynthesisEsterification process developed in France (Thuillier et al.)
1960s-1970sPreclinical ValidationLipofuscin reduction demonstrated in animal models; antioxidant enzyme enhancement
1977Clinical ValidationFirst DBRPC trial showing cognitive improvement in dementia patients
1980s-PresentGlobal PharmaceuticalizationApproval as prescription cognitive enhancer (Japan, Germany, Hungary)

Structural Optimization of Phenoxyacetic Acid Derivatives for Neuroenhancement

The molecular architecture of meclofenoxate hydrochloride (C₁₂H₁₆ClNO₃·HCl) represents a deliberate optimization of phenoxyacetic acid derivatives for enhanced neuroactivity [5] [6]. The compound's design combines two biologically active components: dimethylaminoethanol (DMAE), a precursor for acetylcholine synthesis, and p-chlorophenoxyacetic acid (pCPA), a synthetic analog of plant auxins that facilitates blood-brain barrier penetration [1] [6]. This esterification strategy creates a prodrug that hydrolyzes in vivo to release both bioactive components, effectively addressing the challenge of CNS delivery for water-soluble neuroactive compounds [6].

Structure-activity relationship studies revealed that the para-chlorine substitution on the phenoxy moiety significantly enhanced metabolic stability compared to unsubstituted analogs, extending the compound's half-life in biological systems [1]. The quaternary ammonium group in DMAE was optimized as a tertiary amine to preserve cholinergic activity while reducing peripheral side effects. Molecular modifications also focused on optimizing the aliphatic linker length between the ester bond and the dimethylamino group, with the two-carbon ethyl bridge demonstrating optimal cholinergic activity [6].

The structural configuration enables multiple neuroenhancement mechanisms: (1) The pCPA component facilitates efficient transport across the blood-brain barrier; (2) Ester hydrolysis releases DMAE, which incorporates into neuronal membranes as phosphatidyl-DMAE, enhancing membrane fluidity; (3) DMAE serves as an acetylcholine precursor, increasing neurotransmitter availability; (4) The intact molecule exhibits free radical scavenging properties, particularly against hydroxyl radicals [1] [6]. This multi-mechanistic action differentiates meclofenoxate from single-target nootropics and establishes it as a foundational compound for subsequent neuroprotective agent development.

Table 2: Structural Components and Neuropharmacological Contributions

Molecular ComponentChemical PropertiesNeuropharmacological Role
p-Chlorophenoxyacetic acid (pCPA)Synthetic auxin analog; Lipophilic carrierBlood-brain barrier transport enhancement
Dimethylaminoethanol (DMAE)Choline precursor; Membrane componentAcetylcholine synthesis precursor; Neuronal membrane incorporation
Ester linkageHydrolytically cleavable bondProdrug activation through enzymatic hydrolysis
Tertiary amine groupCationic at physiological pHCholinergic receptor interaction; Free radical scavenging

Industrial and Laboratory Synthesis Methodologies

The synthetic pathways for meclofenoxate hydrochloride have evolved significantly from early approaches to modern green chemistry methodologies. Traditional industrial synthesis involves a two-step process: (1) acyl chloride formation from p-chlorophenoxyacetic acid using thionyl chloride (SOCl₂) in benzene or toluene under reflux conditions; (2) esterification with dimethylaminoethanol followed by hydrochloride salt formation [9]. This method presents several industrial challenges, including the use of high-toxicity solvents (benzene), highly corrosive reagents (SOCl₂), and elevated temperatures (70-80°C) that promote side reactions such as the formation of bis(4-chlorophenoxy)acetyl peroxide impurities, which cause product discoloration and reduce crystallinity [2] [9].

Advanced methodologies developed in the past decade focus on eliminating hazardous reagents and improving atom economy. A significant innovation employs coupling agents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), N,N'-Dicyclohexylcarbodiimide (DCC), or N,N'-Carbonyldiimidazole (CDI) to directly conjugate p-chlorophenoxyacetic acid with dimethylaminoethanol in mild conditions (25°C) using ethyl acetate or dichloromethane as greener solvents [2]. This approach achieves yields exceeding 85% with high purity (>99%), eliminating the need for decolorization steps previously required due to high-temperature side reactions [2].

A particularly efficient protocol uses EDCI (1.1 equivalents) in ethyl acetate (10:1 solvent to substrate ratio) with 3-hour reaction time at room temperature, followed by HCl gas treatment in the same solvent system to crystallize the hydrochloride salt [2]. This method demonstrates substantial advantages: (1) elimination of benzene/toluene; (2) avoidance of thionyl chloride handling; (3) reduced energy requirements; (4) direct crystallization without solvent evaporation; and (5) simplified solvent recovery [2] [9]. For industrial-scale production, continuous flow chemistry approaches have been adapted to the condensation reaction, significantly improving heat transfer and reducing reaction time from hours to minutes while maintaining yields above 90% [2].

Table 3: Comparative Synthesis Methodologies

Synthetic ApproachReaction ConditionsYield (%)Key Advantages/Limitations
Traditional (SOCl₂)Benzene/toluene, 70-80°C, 4-8h60-70%High toxicity solvents; Corrosive reagents; Product discoloration
CDI-MediatedDichloromethane, 25°C, 3h80-85%Mild conditions; Reduced toxicity; Higher purity
EDCI-MediatedEthyl acetate, 25°C, 3h85-92%Green solvent; No decolorization needed; Direct crystallization
Flow ChemistryContinuous reactor, <5min>90%Rapid synthesis; Improved heat transfer; Scalable

Regulatory Challenges in Global Pharmaceutical Approval Processes

The global regulatory landscape for meclofenoxate hydrochloride presents significant heterogeneity, reflecting divergent pharmacological classification and approval pathways across regions. In Japan and several European countries (Germany, Austria, Hungary), it holds prescription drug status indicated for cognitive disorders, while in the United States it remains an unapproved pharmaceutical, available only as a dietary supplement [5] [10]. This regulatory fragmentation creates substantial challenges for manufacturers seeking global market access and necessitates region-specific development strategies [7].

Approval processes face three primary challenges: (1) Establishing standardized efficacy metrics for cognitive enhancement indications, as regulatory agencies differ in their requirements for clinically meaningful endpoints; (2) Manufacturing quality control, particularly for ester hydrolysis stability issues addressed in patents through acidifying stabilizers like citric acid; and (3) Pharmacovigilance standardization for nootropic agents with long-term use patterns [7] [8] [10]. The compound's classification as a "new drug" versus "existing drug" significantly impacts regulatory pathways, with emerging markets requiring full clinical dossiers while some established markets permit abbreviated filings [7] [10].

Market authorization trends reveal distinct regional patterns: Asia-Pacific dominates current consumption (55% market share) driven by Japan's established prescription use and rapid uptake in China's expanding cognitive enhancement sector [10]. North America shows paradoxical dynamics, with the United States having the largest dietary supplement market for meclofenoxate despite lacking pharmaceutical approval, while Canada requires special access provisions for clinical use [5] [10]. Europe exhibits country-specific divergence, with Western European nations increasingly incorporating meclofenoxate into comprehensive dementia management protocols, while Eastern European markets face reimbursement limitations [7] [10].

The global meclofenoxate hydrochloride API market is projected to grow at 5.5% CAGR (2026-2033), reaching $70 million by 2033, reflecting increasing regulatory acceptance [7]. This growth is largely driven by aging populations in developed economies and rising cognitive health awareness in emerging markets. However, regulatory pathways are evolving toward greater stringency, with recent emphasis on demonstrating not just cognitive improvement but functional outcomes in activities of daily living [7] [10]. The development of novel formulations (extended-release tablets, transdermal patches) requires additional regulatory considerations, particularly concerning bioequivalence documentation for generic products and proprietary delivery systems [10].

Table 4: Global Regulatory Status and Market Implications

RegionRegulatory StatusMarket Size (2024)Growth Drivers
JapanApproved prescription drug$45M (est.)Established dementia treatment protocols; Aging population
European UnionVariable national approvals$32M (est.)Eastern European market expansion; New formulation development
United StatesDietary supplement only (unapproved drug)$28M (est.)Nootropic supplement demand; Cognitive enhancement trends
ChinaPrescription drug in approval phase$25M (est.)Healthcare system expansion; Rising middle-class access

Properties

CAS Number

3685-84-5

Product Name

Meclofenoxate hydrochloride

IUPAC Name

2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate;hydrochloride

Molecular Formula

C12H17Cl2NO3

Molecular Weight

294.17 g/mol

InChI

InChI=1S/C12H16ClNO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H

InChI Key

FIVHOHCAXWQPGC-UHFFFAOYSA-N

SMILES

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Meclofenoxate Hydrochloride; Meclofenoxate HCl; Meclofenoxate; Centrophenoxine hydrochloride; Centrophenoxine; Cerutil, Lucidril; Helfergin; Marucotol; Acefen; Atsefen; Brenal;

Canonical SMILES

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.